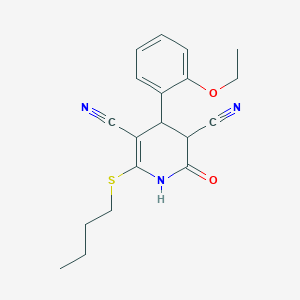

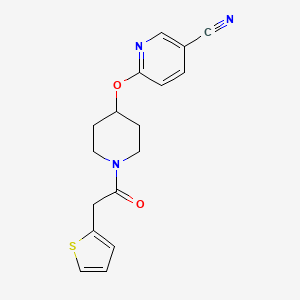

![molecular formula C21H20N2O4S2 B2490903 N-(4H-咔咯并[4,3-d]噻唑-2-基)-4-对甲苯磺酰丁酰胺 CAS No. 922984-48-3](/img/structure/B2490903.png)

N-(4H-咔咯并[4,3-d]噻唑-2-基)-4-对甲苯磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related chromeno[4,3-d]thiazol derivatives involves multi-component reactions, utilizing eco-friendly and reusable catalysts under solvent-free conditions for efficient yields. For instance, a method for synthesizing thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones using 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid as a catalyst highlights the operational simplicity and efficiency of this approach, indicating potential pathways for synthesizing the compound (Reddy & Jeong, 2016).

Molecular Structure Analysis

Detailed structural analysis often involves spectroscopy and crystallography to elucidate the molecule's framework. Chromeno[4,3-d]thiazol derivatives' molecular structure is characterized by their planarity and specific functional group arrangements, which could be inferred from related compounds (Ren et al., 2018). This information aids in understanding the spatial arrangement and electronic distribution within the molecule.

Chemical Reactions and Properties

Chromeno[4,3-d]thiazol derivatives engage in various chemical reactions, highlighting their reactivity and potential for modification. For example, the cycloaddition reactions of chromenes with different reactants under specific conditions can produce a wide range of derivatives, indicating the compound's versatility in chemical transformations (Jiang, Sun, & Yan, 2017).

Physical Properties Analysis

The physical properties of chromeno[4,3-d]thiazol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The crystalline structure, for instance, is determined using X-ray crystallography, providing insight into the compound's stability and intermolecular interactions (Arshad et al., 2011).

科学研究应用

生物活性衍生物的合成:

- N-(4H-咖啡巴[4,3-d]噻唑-2-基)-4-对甲苯磺酰丁酰胺用于合成各种衍生物,尤其是2-苯基-4H-咖啡巴(3,4-d)噻唑-4-酮衍生物。这些衍生物通过C-H键活化合成,使用催化剂和氧化剂如I2和H2O2。这些化合物由于其潜在的生物活性,包括抗菌性质 (Belal & Khan, 2015),具有重要意义。

抗菌应用:

- 香豆素-噻唑衍生物,包括与N-(4H-咖啡巴[4,3-d]噻唑-2-基)-4-对甲苯磺酰丁酰胺相关的衍生物,表现出显著的抗菌活性。这些衍生物可以被纳入聚氨酯等聚合物中,用于抗菌涂层,表明在材料科学和公共卫生领域具有潜在应用 (El‐Wahab et al., 2014)。

催化和绿色化学:

- 关于咖啡巴[4,3-d]噻唑-2-基)-4-对甲苯磺酰丁酰胺合成噻唑并[3,2-a]咖啡巴[4,3-d]嘧啶-6(7H)-酮的研究突出了使用环保催化剂和无溶剂条件。这反映了在绿色化学和环保合成方法中应用这些化合物日益增长的兴趣 (Reddy & Jeong, 2016)。

抗肿瘤活性:

- 某些衍生物,如带有苯并噻唑基团的香豆素,源自N-(4H-咖啡巴[4,3-d]噻唑-2-基)-4-对甲苯磺酰丁酰胺,已被研究其抗肿瘤活性。这些化合物显示出显著的抗癌活性,特别是对肺癌和结肠癌细胞,表明它们在癌症研究和治疗中的潜力 (El-Helw et al., 2019)。

功能化合物的合成:

- 该化合物已被用于合成具有潜在细胞毒性的多官能4-(2-芳基噻唑-4-基)-4H-咖啡巴烯。这些合成化合物在抑制各种癌细胞系方面显示出有希望的结果,突显了它们在开发新的癌症治疗方法中的潜力 (Mahmoodi et al., 2010)。

药理配体:

- 源自N-(4H-咖啡巴[4,3-d]噻唑-2-基)-4-对甲苯磺酰丁酰胺的香豆素-噻唑杂化物被设计为人类腺苷受体的潜在配体,表明它们在药理研究和药物开发中的相关性 (Cagide et al., 2015)。

未来方向

属性

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-14-8-10-15(11-9-14)29(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)27-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNDZKSENJFBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

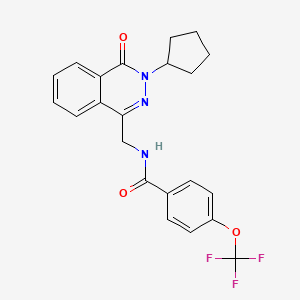

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)

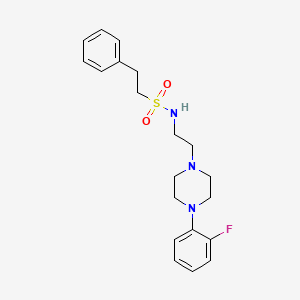

![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)

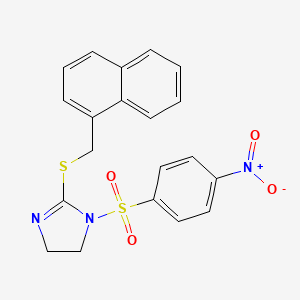

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)

![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)

![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)